2-(4-Methoxypiperidin-1-yl)isonicotinic acid
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Overview
Description
2-(4-Methoxypiperidin-1-yl)isonicotinic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxy group attached to the piperidine ring and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-1-yl)isonicotinic acid typically involves the reaction of 4-methoxypiperidine with isonicotinic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and isonicotinic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isonicotinic acid moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative .
Scientific Research Applications
2-(4-Methoxypiperidin-1-yl)isonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is used in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a tool compound in studies exploring the mechanisms of action of various biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxypiperidin-1-yl)isonicotinamide
- 2-(4-Methoxypiperidin-1-yl)isonicotinyl chloride
- 2-(4-Methoxypiperidin-1-yl)isonicotinyl bromide
Uniqueness
2-(4-Methoxypiperidin-1-yl)isonicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-10-3-6-14(7-4-10)11-8-9(12(15)16)2-5-13-11/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHRCMVJHZQJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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